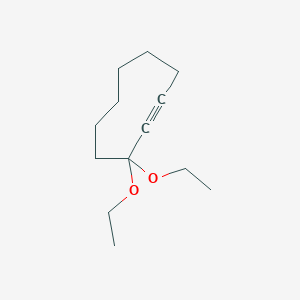![molecular formula C6Br2N4S2 B180681 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) CAS No. 165617-59-4](/img/structure/B180681.png)
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Overview
Description
4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is a chemical compound that can be used in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions . It is a strong electron-deficient compound .
Synthesis Analysis
The synthesis of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) can be achieved through a one-step process using 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide . This method offers a quick and easy way to prepare low bandgap materials compared to other literature methods .Molecular Structure Analysis
The structure of 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) has been confirmed by X-ray analysis . The electronic structure and delocalization in this compound were studied using X-ray diffraction analysis and ab initio calculations .Chemical Reactions Analysis
The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles have been found . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of this strong electron-deficient compound .Scientific Research Applications
Application 1: Synthesis of Electron-Deficient Heterocycles
- Summary of the Application : This compound is used in the synthesis of strong electron-deficient heterocycles . These heterocycles are of practical interest in the field of OLED (Organic Light Emitting Diodes) technologies .
- Methods of Application : The synthesis involves the bromination of its parent heterocycle . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles are found, whereas thiols formed the bis-derivatives only . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and Stille coupling can be employed for the preparation of bis-arylated heterocycles .
- Results or Outcomes : The structure of 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) was confirmed by X-ray analysis . The synthesized heterocycles are hydrolytically and thermally stable .
Application 2: Synthesis of Low Bandgap Materials
- Summary of the Application : This compound is used in the synthesis of low bandgap materials . These materials have applications in various electronic devices.
- Methods of Application : The synthesis involves palladium-catalyzed coupling reactions .
- Results or Outcomes : The synthesized low bandgap materials can be used in various electronic devices .
Application 3: Synthesis of DSSCs and OLEDs Components
- Summary of the Application : This compound is used in the synthesis of components for Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs) .
- Methods of Application : The synthesis involves Suzuki–Miyaura cross-coupling reactions and Stille coupling . These methods are effective for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), which can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .
- Results or Outcomes : The synthesized components can be used in DSSCs and OLEDs .
Application 4: Preparation of Low Bandgap Materials
- Summary of the Application : This compound is used in the preparation of low bandgap materials . These materials have applications in various electronic devices.
- Methods of Application : The synthesis involves a one-step process using 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide . This approach offers a quick and easy way to prepare low bandgap materials as compared to the current literature methods .
- Results or Outcomes : The synthesized low bandgap materials can be used in various electronic devices .
Future Directions
properties
IUPAC Name |
2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHWVOHZFVWBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=NSN=C3C(=C1N=S=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) | |
CAS RN |
165617-59-4 | |
| Record name | 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















